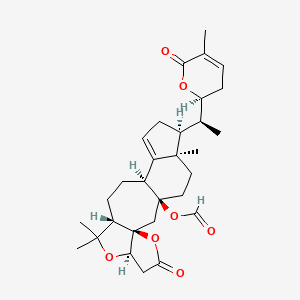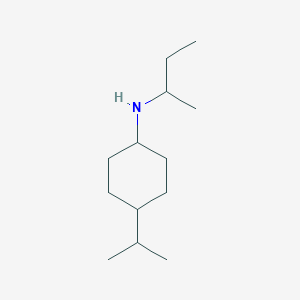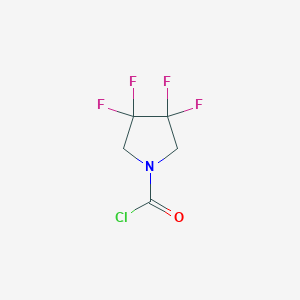
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound with the molecular formula C₅H₆ClF₄NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of four fluorine atoms and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or tetrafluoromethane (CF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3,3,4,4-tetrafluoropyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Amides, esters, and thioesters: from substitution reactions.
3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.
3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetrafluoropyrrolidine: Lacks the carbonyl chloride group but shares the fluorinated pyrrolidine core.
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
3,3,4,4-Tetrafluoropyrrolidine hydrochloride: A hydrochloride salt form of the fluorinated pyrrolidine.
Uniqueness
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a reactive carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C5H4ClF4NO |
|---|---|
Peso molecular |
205.54 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2 |
Clave InChI |
GUQBRSURUHKJBB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1C(=O)Cl)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


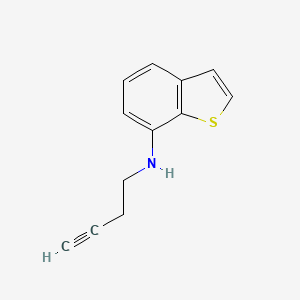

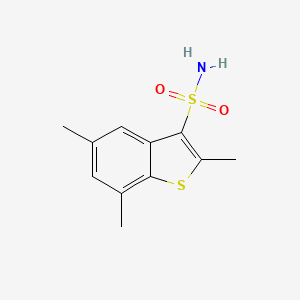
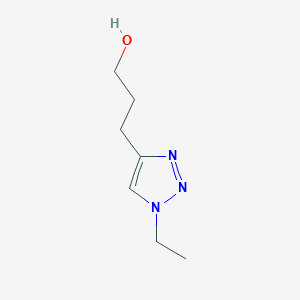
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
